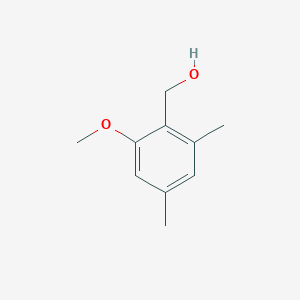

(2-Methoxy-4,6-dimethylphenyl)methanol

Description

(2-Methoxy-4,6-dimethylphenyl)methanol is a substituted benzyl alcohol derivative featuring a methoxy group at the 2-position and methyl groups at the 4- and 6-positions of the aromatic ring. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.20 g/mol. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of sulfonamides, boronic acids, and heterocyclic frameworks . Its structural uniqueness lies in the steric and electronic effects imparted by the substituents, which influence reactivity in coupling reactions and catalytic processes .

Properties

IUPAC Name |

(2-methoxy-4,6-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-4-8(2)9(6-11)10(5-7)12-3/h4-5,11H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZUVCLTCJHSSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4,6-dimethylphenyl)methanol typically involves the reaction of 2-methoxy-4,6-dimethylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is subsequently reduced to yield the desired methanol derivative.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4,6-dimethylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: 2-Methoxy-4,6-dimethylbenzaldehyde or 2-Methoxy-4,6-dimethylbenzoic acid.

Reduction: 2-Methoxy-4,6-dimethylbenzene.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Basic Information

- IUPAC Name: (2-Methoxy-4,6-dimethylphenyl)methanol

- Molecular Formula: C10H14O2

- Molecular Weight: 166.22 g/mol

- CAS Number: 733768-81-5

Structure

The compound features a methanol group attached to a substituted phenyl ring, which contributes to its chemical reactivity and potential applications.

Agrochemical Applications

One of the notable applications of this compound is in the field of agrochemicals. It has been explored as a potential herbicide ingredient due to its effective herbicidal properties. Research indicates that compounds similar to this compound demonstrate significant activity against various weeds while exhibiting low toxicity to non-target organisms such as mammals and beneficial insects . This characteristic makes it a promising candidate for developing safer agricultural chemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents. The compound has shown efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .

Biological Research

The compound's antioxidant properties have also been studied extensively. Antioxidants play a crucial role in mitigating oxidative stress in biological systems, which is linked to various chronic diseases. Research suggests that this compound can scavenge free radicals and may contribute to cellular protection. This property is particularly relevant in the context of diseases associated with oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated that this compound possessed a minimum inhibitory concentration (MIC) comparable to established antimicrobial agents, suggesting its potential as a candidate for further development in antimicrobial therapies .

Case Study 2: Toxicity Assessment

Toxicity studies conducted on animal models revealed that this compound exhibited low toxicity levels. The No Observed Adverse Effect Level (NOAEL) was determined to be significantly high, indicating a favorable safety margin for potential therapeutic applications .

Mechanism of Action

The mechanism of action of (2-Methoxy-4,6-dimethylphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (2-Methoxy-4,6-dimethylphenyl)methanol with structurally analogous compounds, highlighting key differences in substituent positions, molecular weights, and applications:

Steric and Electronic Effects

- Methoxy Group: The 2-methoxy group in this compound enhances electron density at the para positions, facilitating electrophilic substitutions. However, steric hindrance from the 4,6-dimethyl groups limits reactivity at the ortho positions .

- Comparison with Fluorinated Analog: Replacing the methoxy group with fluorine (as in (2-Fluoro-4,6-dimethylphenyl)methanol) reduces electron-donating effects, altering solubility and bioavailability. The fluorine atom also introduces resistance to oxidative metabolism .

Biological Activity

(2-Methoxy-4,6-dimethylphenyl)methanol, also known as 2-Methoxy-4,6-dimethylphenyl alcohol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The chemical formula for this compound is C10H14O2. Its structure features a methoxy group and two methyl groups on the aromatic ring, contributing to its unique reactivity and biological properties.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress and associated cellular damage.

- Study Findings : In vitro assays demonstrated that the compound effectively scavenged free radicals, showing an IC50 value comparable to established antioxidants such as ascorbic acid.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in various chronic diseases, including cancer and cardiovascular disorders.

- Mechanism : It is believed that this compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing inflammation markers in cell cultures .

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cells.

- Case Study : In a study involving A549 lung cancer cells, treatment with varying concentrations of this compound resulted in reduced cell viability and increased apoptosis rates. The compound was shown to induce cell cycle arrest at the G1 phase .

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways.

- Receptor Interaction : It may modulate receptor activity related to cell signaling pathways that control proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key biological activities:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 3-Methoxy-6-(2,4,6-trimethylphenyl) | Moderate | High | Moderate |

| 2-Bromophenyl(4-methoxy-3,5-dimethyl) | Low | Moderate | Low |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for any potential therapeutic applications. Toxicological studies indicate that this compound exhibits low toxicity in animal models at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.